molecular formula C14H9ClO2 B289146 4-chloro-6-methyl-3-(phenylethynyl)-2H-pyran-2-one

4-chloro-6-methyl-3-(phenylethynyl)-2H-pyran-2-one

Cat. No. B289146
M. Wt: 244.67 g/mol
InChI Key: ZVLFGPCXNRCGPT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-chloro-6-methyl-3-(phenylethynyl)-2H-pyran-2-one, also known as CMEP, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic and medicinal properties. CMEP belongs to the family of pyranone compounds and has been extensively studied for its ability to modulate glutamate receptors, which are involved in various neurological disorders.

Mechanism of Action

4-chloro-6-methyl-3-(phenylethynyl)-2H-pyran-2-one acts as a selective negative allosteric modulator of the metabotropic glutamate receptor subtype 5 (mGluR5). It binds to a specific site on the receptor, causing a conformational change that reduces the receptor's activity. This results in a decrease in the release of glutamate, which is an excitatory neurotransmitter that is involved in various neurological disorders.
Biochemical and Physiological Effects:
4-chloro-6-methyl-3-(phenylethynyl)-2H-pyran-2-one has been shown to have various biochemical and physiological effects, including the modulation of synaptic plasticity, neuroprotection, and the reduction of oxidative stress. 4-chloro-6-methyl-3-(phenylethynyl)-2H-pyran-2-one has also been shown to improve cognitive function in animal models of Alzheimer's disease and schizophrenia.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-chloro-6-methyl-3-(phenylethynyl)-2H-pyran-2-one in lab experiments is its high selectivity and specificity for the mGluR5 receptor. This allows for more accurate and precise modulation of the receptor's activity. However, one limitation of using 4-chloro-6-methyl-3-(phenylethynyl)-2H-pyran-2-one is its low solubility in water, which can make it difficult to administer in certain experimental settings.

Future Directions

There are several future directions for research on 4-chloro-6-methyl-3-(phenylethynyl)-2H-pyran-2-one, including the development of more efficient synthesis methods, the identification of new therapeutic applications, and the investigation of potential side effects and toxicity. Additionally, there is a need for further research on the long-term effects of 4-chloro-6-methyl-3-(phenylethynyl)-2H-pyran-2-one on neurological function and behavior.

Synthesis Methods

4-chloro-6-methyl-3-(phenylethynyl)-2H-pyran-2-one can be synthesized using a variety of methods, including the reaction of 3-(phenylethynyl)phenol with 4-chloro-6-methyl-2H-pyran-2-one in the presence of a base catalyst. Another method involves the reaction of 4-chloro-6-methyl-2H-pyran-2-one with propargyl bromide in the presence of a base catalyst to form 4-chloro-6-methyl-3-(prop-2-yn-1-yl)-2H-pyran-2-one, which is then reacted with phenylacetylene to form 4-chloro-6-methyl-3-(phenylethynyl)-2H-pyran-2-one.

Scientific Research Applications

4-chloro-6-methyl-3-(phenylethynyl)-2H-pyran-2-one has been extensively studied for its potential therapeutic applications in various neurological disorders, including Alzheimer's disease, Parkinson's disease, and schizophrenia. 4-chloro-6-methyl-3-(phenylethynyl)-2H-pyran-2-one has been shown to modulate the activity of glutamate receptors, which are involved in the pathophysiology of these disorders.

properties

Molecular Formula

C14H9ClO2

Molecular Weight

244.67 g/mol

IUPAC Name

4-chloro-6-methyl-3-(2-phenylethynyl)pyran-2-one

InChI

InChI=1S/C14H9ClO2/c1-10-9-13(15)12(14(16)17-10)8-7-11-5-3-2-4-6-11/h2-6,9H,1H3

InChI Key

ZVLFGPCXNRCGPT-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C(=O)O1)C#CC2=CC=CC=C2)Cl

Canonical SMILES

CC1=CC(=C(C(=O)O1)C#CC2=CC=CC=C2)Cl

Origin of Product

United States

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